molecular formula C20H29N3O2S B11288729 2-(3-((2-(tert-butylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

2-(3-((2-(tert-butylamino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B11288729
M. Wt: 375.5 g/mol
InChI Key: OKDIGNOZAPJSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

Molecular Formula

C20H29N3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-[2-(tert-butylamino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C20H29N3O2S/c1-6-22(7-2)19(25)13-23-12-17(15-10-8-9-11-16(15)23)26-14-18(24)21-20(3,4)5/h8-12H,6-7,13-14H2,1-5H3,(H,21,24)

InChI Key

OKDIGNOZAPJSDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the indole core, followed by the introduction of the tert-butylcarbamoyl group and the diethylacetamide moiety. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using optimized conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, inhibiting or activating certain biochemical processes, and modulating cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

When compared to other indole derivatives, 2-(3-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological roles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.